molecular formula C18H22N2O2 B2549787 (E)-N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide CAS No. 1334034-78-4

(E)-N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide

Cat. No. B2549787
CAS RN: 1334034-78-4
M. Wt: 298.386
InChI Key: KCQMHORMJAFIOO-UHFFFAOYSA-N
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Description

(E)-N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide, also known as CCPA, is a selective A1 adenosine receptor agonist. It was first synthesized in 1989 by Jacobson et al. CCPA has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.

Scientific Research Applications

Molecular Interactions and Crystal Packing

  • The study of similar compounds revealed insights into their potent inhibition of specific enzymes and their molecular structures, which display similar hydrogen-bonding networks and crystal packing. This understanding is crucial for designing drugs with improved efficacy and stability (Ghosh et al., 2000).

Synthetic Methodologies

  • Research on related compounds involves the synthesis of novel derivatives through various chemical reactions, demonstrating the synthetic utility of these compounds in creating diverse molecular architectures with potential for further functionalization (Hassan et al., 2014).

Biological Activity

  • The exploration of analogs and derivatives provides insights into their cytotoxic activities against specific cancer cell lines, highlighting the potential of these compounds in the development of new therapeutic agents (Hassan et al., 2014).

Material Science and Corrosion Inhibition

  • Studies on acrylamide derivatives, including those structurally related to the compound , have explored their application as corrosion inhibitors, showcasing their effectiveness in protecting metals in various environments (Abu-Rayyan et al., 2022).

Antimicrobial Activity

  • The synthesis and evaluation of novel acyclic and heterocyclic dyes based on conjugate enaminones or enaminonitrile moieties, derived from structurally similar compounds, indicate significant antimicrobial activity against a range of organisms, demonstrating their potential use in dyeing or textile finishing with added antimicrobial properties (Shams et al., 2011).

properties

IUPAC Name

(E)-N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-14(11-15-7-3-4-8-16(15)22-2)12-17(21)20-18(13-19)9-5-6-10-18/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,20,21)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQMHORMJAFIOO-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1(CCCC1)C#N)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1(CCCC1)C#N)/CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide

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